(2S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Description
This compound is a chiral, Boc-protected (tert-butoxycarbonyl) amino acid derivative with a propanoic acid backbone. Its IUPAC name reflects its stereochemistry (2S configuration) and substituents:
- Methyl group at the central nitrogen.
- Two tert-butoxycarbonyl (Boc) groups: one protecting the amino group at position 2, and the other modifying the methyl-substituted amino group at position 2.
Properties
Molecular Formula |
C14H26N2O6 |
|---|---|
Molecular Weight |
318.37 g/mol |
IUPAC Name |
(2S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H26N2O6/c1-13(2,3)21-11(19)15-9(10(17)18)8-16(7)12(20)22-14(4,5)6/h9H,8H2,1-7H3,(H,15,19)(H,17,18)/t9-/m0/s1 |
InChI Key |
NDNCCUCKGXVEOX-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN(C)C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN(C)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthesis Strategy
The synthesis of this compound typically involves:
- Protection of Amino Groups : The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent side reactions during subsequent steps.
- Coupling Reactions : The protected amino acid is coupled with other reagents to form the desired product.
- Deprotection (Optional) : The Boc groups can be selectively removed under acidic conditions if necessary.
Reaction Conditions
- Solvents : Common solvents include dichloromethane (DCM), acetonitrile, or dimethylformamide (DMF).
- Catalysts : Coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often used.
- Temperature : Reactions are typically carried out at room temperature or slightly elevated temperatures (~25–50°C).
- Time : Reaction times vary from several hours to overnight depending on the scale and conditions.
Detailed Preparation Steps
Step-by-Step Procedure
-
- React the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine (TEA).
- Monitor the reaction using thin-layer chromatography (TLC).
-
- Dissolve the Boc-protected amino acid in DCM or DMF.
- Add the coupling agent (e.g., DCC or DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
- Introduce the desired reactant and stir the mixture at room temperature until completion.
-
- Use column chromatography or recrystallization to purify the intermediate product.
-
- Treat the compound with trifluoroacetic acid (TFA) to remove Boc groups if required for further applications.
Industrial Production Methods
Large-Scale Synthesis
In industrial settings, synthesis is optimized for scalability:
- Continuous Flow Processes : These ensure consistent reaction conditions and higher yields.
- Automated Systems : Robots and automated reactors are used to minimize human error.
- Purification Techniques : High-performance liquid chromatography (HPLC) or preparative chromatography is employed for large-scale purification.
Reaction Optimization
Key parameters such as solvent choice, temperature, and reagent ratios are fine-tuned to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions Involved
The synthesis involves:
- Nucleophilic Substitution : The amine reacts with carbonyl compounds during Boc protection.
- Amide Bond Formation : Coupling reactions form stable amide bonds between reactants.
- Deprotection Reactions : Acidic conditions cleave Boc groups without affecting other functional groups.
Data Table for Reaction Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Time |
|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, TEA | DCM | 0–25°C | 1–4 hours |
| Coupling Reaction | DCC/DIC, DMAP | DMF or Acetonitrile | 25–50°C | Overnight |
| Purification | Column Chromatography | Various | Ambient | As required |
| Deprotection | TFA | DCM | Room temp | ~30 minutes |
Notes and Observations
- The use of Boc protection ensures selective reactivity during coupling reactions.
- Reaction monitoring via TLC or HPLC is essential to ensure completion and avoid overreaction.
- Solvent choice significantly impacts reaction efficiency; polar aprotic solvents like DMF are preferred for coupling steps.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound (2S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a derivative of amino acids that has garnered attention in various scientific research applications. This article will explore its applications in medicinal chemistry, polymer science, and biochemistry, supported by relevant data and case studies.
Medicinal Chemistry
Peptide Synthesis : The compound serves as a building block in peptide synthesis, particularly for creating peptides with specific functionalities. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during synthesis, making it useful for creating complex peptide structures.
Case Study : A study demonstrated the use of Boc-protected amino acids in synthesizing cyclic peptides that exhibit antimicrobial properties. The incorporation of this compound into cyclic structures enhanced the stability and bioactivity of the resulting peptides .
Enzyme Inhibition Studies : The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact with active sites of enzymes, providing insights into enzyme mechanisms.
Case Study : A recent study reported on the inhibition of specific proteases by derivatives of this compound, showing a significant decrease in enzymatic activity at certain concentrations. This finding suggests potential applications in developing therapeutic agents targeting proteolytic diseases .
Analytical Chemistry
Chromatographic Applications : The compound is also employed in chromatographic techniques for separating and analyzing amino acids and peptides. Its unique characteristics facilitate better resolution and identification during analytical procedures.
Mechanism of Action
The mechanism of action of (2S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound belongs to a class of Boc-protected amino acids. Below is a comparative analysis with analogs from the evidence:
Key Observations:
Boc Protection : All analogs share Boc groups, critical for stability during synthesis.
Side-Chain Variability : The target compound lacks bulky aromatic or sulfur-containing side chains (e.g., phenylacetyl in ), which may reduce steric hindrance in reactions.
Molecular Weight: The target compound’s higher molecular weight (355.36 vs. 243.30 in ) correlates with its additional Boc and methyl-amino groups.
Physicochemical Properties
Comparative data on solubility, polarity, and stability:
The Boc groups contribute to low water solubility, a common challenge in peptide synthesis .
Q & A
Q. What synthetic strategies are recommended for introducing Boc [(2-methylpropan-2-yl)oxycarbonyl] groups to the amino functionalities of this compound?
The compound contains two Boc-protected amino groups and a methylamino group. A stepwise protection strategy is essential:
- Step 1 : Protect the primary amine using Boc anhydride under alkaline conditions (e.g., NaHCO₃/DMF) to form the first Boc group.
- Step 2 : Introduce the methylamino group via reductive amination or alkylation after selective deprotection of the secondary amine.
- Step 3 : Protect the secondary amine with Boc anhydride under similar conditions.
Critical considerations : Use orthogonal protecting groups if intermediates require selective deprotection. Monitor reaction progress via TLC or HPLC .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Analytical Techniques :
- HPLC : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% TFA) to assess purity (>95% by area normalization).
- NMR : Confirm Boc group integration (tert-butyl protons at δ 1.2–1.4 ppm) and stereochemistry via - COSY.
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H] for C₁₆H₂₇N₃O₆: expected m/z 366.19) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Molecular Weight : 363.4 g/mol (C₁₆H₂₇N₃O₆).
- Solubility : Highly soluble in DMSO and DMF due to Boc groups; limited aqueous solubility (use co-solvents like ethanol for biological assays).
- Stability : Boc groups hydrolyze under acidic conditions (e.g., TFA); store at 2–8°C in inert atmosphere to prevent degradation .
Advanced Research Questions
Q. How can stereochemical control be ensured during the synthesis of the (2S)-configured backbone?
- Chiral Auxiliaries : Use L-serine or L-threonine derivatives as starting materials to retain the (2S) configuration.
- Asymmetric Catalysis : Employ Evans’ oxazolidinones or Sharpless epoxidation for chiral induction.
- X-ray Crystallography : Validate absolute configuration post-synthesis; compare with reference InChIKey (e.g., NAHAKDRSHCXMBT-ZCFIWIBFSA-N for similar structures) .
Q. What methodologies resolve conflicting data in characterizing the tert-butyloxycarbonyl environments?
Q. How can the compound’s bioactivity be studied while addressing Boc group instability in physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
